Dipotassium hexadecyl phosphate

Description

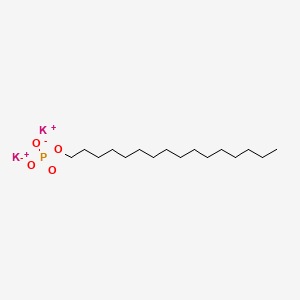

Structure

2D Structure

Properties

CAS No. |

84861-79-0 |

|---|---|

Molecular Formula |

C16H33KO4P- |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

dipotassium;hexadecyl phosphate |

InChI |

InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |

InChI Key |

RMGVATURDVPNOZ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Dipotassium Hexadecyl Phosphate for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of dipotassium hexadecyl phosphate, a long-chain alkyl phosphate of interest in various research and development applications, including its use as a surfactant, emulsifier, and in the formulation of delivery systems. This document outlines the common synthetic routes, detailed purification protocols, and key characterization parameters.

Overview and Chemical Properties

This compound (also known as potassium cetyl phosphate) is the dipotassium salt of the phosphate ester of hexadecanol. Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic phosphate headgroup, imparts surface-active properties that are valuable in numerous scientific contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₃₃K₂O₄P |

| Molecular Weight | 398.60 g/mol |

| CAS Number | 19045-75-1 |

| Appearance | Typically a white powder |

| Solubility | Soluble in water and ethanol |

Synthesis of this compound

The synthesis of this compound is generally a two-step process:

-

Phosphorylation of Hexadecanol: A long-chain alcohol, 1-hexadecanol (cetyl alcohol), is reacted with a phosphorylating agent to form hexadecyl phosphate.

-

Neutralization: The resulting phosphate ester is then neutralized with a potassium base to yield the dipotassium salt.

Several phosphorylating agents can be employed, with the choice influencing the reaction conditions and the profile of the resulting product mixture (i.e., the ratio of monoalkyl to dialkyl phosphates).

Common Phosphorylation Reagents

-

Phosphorus Pentoxide (P₄O₁₀): A strong dehydrating agent that readily reacts with alcohols. This is a common method in industrial preparations.

-

Phosphorus Oxychloride (POCl₃): A reactive phosphorylating agent that often requires careful control of reaction conditions to avoid the formation of undesired byproducts.

-

Polyphosphoric Acid (PPA): A viscous liquid that serves as both a reagent and a solvent, facilitating the reaction with the alcohol.

Generalized Experimental Protocol: Phosphorylation using Polyphosphoric Acid

This protocol describes a common laboratory-scale synthesis of hexadecyl phosphate, which is the precursor to the final product.

Materials:

-

1-Hexadecanol (Cetyl alcohol)

-

Polyphosphoric acid (PPA)

-

Anhydrous organic solvent (e.g., toluene, xylene)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1-hexadecanol in an appropriate volume of anhydrous organic solvent.

-

Heat the mixture to a specified temperature (typically between 70-90°C) with continuous stirring.

-

Slowly add polyphosphoric acid to the reaction mixture. The molar ratio of 1-hexadecanol to PPA will influence the final product composition.

-

Maintain the reaction at the elevated temperature for a period of 2 to 6 hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).

-

After the reaction is deemed complete, cool the mixture to room temperature.

-

Slowly add deionized water to hydrolyze any remaining polyphosphoric acid and to precipitate the crude hexadecyl phosphate.

-

The crude product can then be isolated by filtration.

Generalized Experimental Protocol: Neutralization

Materials:

-

Crude hexadecyl phosphate

-

Potassium hydroxide (KOH) solution (e.g., 1 M in deionized water)

-

Ethanol or other suitable solvent

Procedure:

-

Suspend the crude hexadecyl phosphate in a suitable solvent, such as ethanol.

-

While stirring, slowly add a stoichiometric amount of potassium hydroxide solution to neutralize the phosphate ester. The pH of the solution should be monitored and adjusted to a neutral or slightly basic range (pH 7-8).

-

The resulting this compound may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts such as di-hexadecyl phosphate, and inorganic phosphates.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of ethanol and water is often effective.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Washing Procedures

For less pure samples, a series of washing steps may be necessary prior to recrystallization.

Procedure:

-

Wash the crude product with a dilute acidic solution (e.g., 0.1 M HCl) to remove any basic impurities.

-

Follow with several washes with deionized water to remove the acid and any water-soluble impurities.

-

Each wash should be followed by a separation step, such as filtration or decantation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data

| Technique | Expected Results |

| Appearance | White to off-white crystalline powder |

| Melting Point | A sharp melting point is indicative of high purity. |

| FTIR Spectroscopy | Characteristic peaks for P-O, C-H, and O-H bonds. |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Spectra consistent with the structure of this compound. The ³¹P NMR should show a characteristic chemical shift for the phosphate group. |

| Purity (e.g., by HPLC) | Determination of the percentage of the desired monoalkyl phosphate and detection of impurities like the dialkyl phosphate and residual alcohol. |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Safety Considerations

-

Phosphorylating agents such as phosphorus pentoxide and phosphorus oxychloride are corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Organic solvents used in the synthesis and purification may be flammable. Work in a well-ventilated area away from ignition sources.

This guide provides a comprehensive overview for the synthesis and purification of this compound for research purposes. The specific reaction conditions and purification methods may require optimization depending on the desired purity and scale of the synthesis.

A Technical Guide to the Critical Micelle Concentration of Dipotassium Hexadecyl Phosphate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of dipotassium hexadecyl phosphate in aqueous solutions. Due to a lack of specific experimental data for this compound in publicly available literature, this guide presents data for structurally related alkyl phosphate surfactants to provide a strong predictive framework. Furthermore, it details the established experimental protocols for determining the CMC, enabling researchers to perform their own precise measurements.

Introduction to Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the monomer concentration remains relatively constant, and additional surfactant molecules form micelles, leading to significant changes in the physical and chemical properties of the solution, such as conductivity, surface tension, and the ability to solubilize hydrophobic substances.

This compound is an anionic surfactant with a 16-carbon alkyl chain, a phosphate headgroup, and two potassium counter-ions. Its amphiphilic nature—a long hydrophobic tail and a hydrophilic head—drives its self-assembly in aqueous environments, a critical behavior for applications in drug delivery, emulsification, and formulation science.

Quantitative Data for Alkyl Phosphate Surfactants

While specific CMC values for this compound are not readily found in the literature, the behavior of homologous series of alkyl phosphates provides a clear indication of the expected CMC. The CMC is highly dependent on the length of the alkyl chain; as the chain length increases, the hydrophobicity of the surfactant increases, leading to a lower CMC.

The following table summarizes CMC data for related alkyl phosphate surfactants to illustrate this trend.

| Surfactant | Alkyl Chain Length | Experimental Method | Temperature (°C) | CMC (mM) |

| Monosodium Dodecyl Phosphate | 12 | Surface Tension | 25 | ~1.0 |

| Monosodium Tetradecyl Phosphate | 14 | Surface Tension | 25 | ~0.25 |

| This compound | 16 | (Estimated) | 25 | ~0.06 |

Note: The CMC values for monosodium dodecyl and tetradecyl phosphate are representative values from the literature for similar single-chain ionic surfactants. The CMC for this compound is an estimate based on the established trend of a roughly four-fold decrease in CMC for every two-carbon addition to the alkyl chain.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of ionic surfactants like this compound. The most prevalent are surface tension, conductivity, and fluorescence spectroscopy.

Surface Tension Method

This is considered a primary and highly sensitive method for CMC determination.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers preferentially adsorb at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the point at which the break in the surface tension versus log concentration plot occurs.

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC (e.g., from 0.001 mM to 5 mM).

-

Instrumentation: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

For each concentration, pour the solution into a clean, temperature-controlled vessel.

-

Allow the solution to equilibrate for a few minutes.

-

Measure the surface tension. It is crucial to clean the ring or plate thoroughly between measurements, especially for cationic surfactants, though good practice for all types.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show two linear regions. The CMC is determined from the intersection of the two lines.

Conductivity Method

This method is well-suited for ionic surfactants.

Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions (the alkyl phosphate anion and potassium cations), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the large, slow-moving micelles, with their associated counter-ions, are less efficient charge carriers than the free monomers.

Detailed Methodology:

-

Preparation of Solutions: As with the surface tension method, prepare a series of solutions of this compound of varying concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the deionized water used for the dilutions.

-

Measure the conductivity of each prepared surfactant solution, ensuring the temperature is constant.

-

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low fluorescence intensity in a polar aqueous environment. When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Detailed Methodology:

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or methanol) at a very low concentration to avoid self-quenching.

-

Sample Preparation: Prepare a series of this compound solutions. To each solution, add a small, constant amount of the pyrene stock solution, ensuring the final probe concentration is very low (e.g., 1 µM).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the pyrene at a specific wavelength (e.g., 334 nm).

-

Record the emission spectrum (e.g., from 350 nm to 500 nm).

-

-

Data Analysis: A common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. In a polar environment, this ratio is high, and in the nonpolar micellar core, it is low. Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for CMC determination.

Caption: Workflow for CMC determination using the surface tension method.

Caption: Workflow for CMC determination using the conductivity method.

Conclusion

Understanding the critical micelle concentration of this compound is essential for its effective application in research and drug development. While direct experimental data is sparse, the principles of surfactant self-assembly and data from related compounds provide a strong basis for estimating its CMC to be in the low micromolar range. The detailed experimental protocols provided herein for surface tension, conductivity, and fluorescence spectroscopy offer robust methods for the precise determination of this crucial parameter. Accurate measurement of the CMC will enable researchers to harness the full potential of this compound in their formulations and studies.

Thermal Analysis of Dipotassium Hexadecyl Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of dipotassium hexadecyl phosphate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This compound, a long-chain alkyl phosphate salt, finds applications in various fields, including as a surfactant in cosmetics and pharmaceutical formulations. Understanding its thermal properties is crucial for determining its stability, purity, and compatibility with other materials during manufacturing, storage, and application.

Introduction to Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the characterization of this compound, DSC and TGA are particularly valuable.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect physical transitions such as melting, crystallization, and solid-state transitions, providing information on transition temperatures and enthalpies.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials by observing mass loss associated with decomposition, dehydration, or oxidation.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following methodologies are based on standard practices for the analysis of powdered surfactants and related organophosphate compounds.[1][2]

2.1. Sample Preparation

-

Ensure the this compound sample is in a fine, homogenous powder form. If necessary, gently grind the sample using an agate mortar and pestle.

-

Dry the sample under vacuum at room temperature for 24 hours to remove any residual moisture that could interfere with the thermal analysis.

-

Accurately weigh 3-5 mg of the prepared sample into a standard aluminum DSC pan or a ceramic TGA crucible.

2.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucible: Standard aluminum pan with a pierced lid.

-

Sample Size: 3-5 mg.

-

Reference: An empty, sealed aluminum pan.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 300 °C at a heating rate of 10 °C/min.

-

Cool down to 25 °C at a rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.

2.3. Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum crucible.

-

Sample Size: 3-5 mg.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the TGA curve for the onset of decomposition and the percentage of mass loss at different temperature ranges.

Expected Thermal Behavior and Data Presentation

Based on the thermal analysis of similar long-chain alkyl phosphates and their alkali metal salts, the following thermal behavior for this compound is anticipated.[1][3] The quantitative data presented in the tables below is illustrative and intended to provide a realistic expectation for researchers.

3.1. DSC Analysis

The DSC thermogram of this compound is expected to show endothermic peaks corresponding to phase transitions and melting.

Table 1: Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Phase Transition | ~85 | ~90 | ~25 | Solid-solid phase transition (e.g., from a crystalline to a liquid crystalline phase). |

| Melting | ~180 | ~185 | ~120 | Melting of the crystalline structure. |

3.2. TGA Analysis

The TGA curve will indicate the thermal stability of the compound and its decomposition profile. The decomposition of long-chain alkyl phosphate salts often involves the cleavage of the alkyl chain.[1][3] For this compound, the primary decomposition products are likely to be related to the hexadecyl group. The thermal stability of alkali metal salts generally increases with the atomic number of the cation, suggesting that the potassium salt would be reasonably stable.

Table 2: Illustrative TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Initial Decomposition | 250 - 350 | ~55% | Loss of the hexadecyl chain. |

| Final Decomposition | 350 - 500 | ~15% | Further decomposition of the phosphate residue. |

| Residual Mass at 600 °C | ~30% | Inorganic phosphate residue. |

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the thermal analysis of this compound, from sample handling to final data interpretation.

Interpretation of Results:

-

The DSC data provides insights into the physical state of the material at different temperatures, which is critical for formulation development and processing. The presence of sharp melting peaks is indicative of a crystalline material.

-

The TGA data is crucial for assessing the thermal stability of this compound. The onset of decomposition indicates the maximum temperature to which the material can be exposed without significant degradation. This is vital for determining appropriate drying temperatures and shelf-life conditions.

Conclusion

The thermal analysis of this compound by DSC and TGA provides essential information for its characterization. Although specific literature data is scarce, by drawing parallels with similar long-chain alkyl phosphates, a reliable understanding of its thermal properties can be inferred. The DSC is expected to reveal phase transitions and melting behavior, while TGA will define its thermal stability and decomposition pathway. The experimental protocols and illustrative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this and related compounds. It is recommended that the illustrative data be confirmed with experimental measurements for specific applications.

References

Spectroscopic Characterization of Dipotassium Hexadecyl Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of dipotassium hexadecyl phosphate using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this compound are not widely published, this document synthesizes expected spectroscopic data based on the analysis of analogous long-chain alkyl phosphate salts. The information herein serves as a robust reference for the identification and characterization of this substance in research and development settings, particularly in the formulation of drug delivery systems.

Introduction

This compound is an anionic surfactant of interest in the pharmaceutical sciences for its role as an emulsifier, stabilizer, and component of lipid-based drug delivery systems. Its amphiphilic nature, with a long C16 alkyl tail and a polar dipotassium phosphate headgroup, allows for the formation of micelles and liposomes, which can encapsulate and enhance the solubility and bioavailability of therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and stability of this excipient in pharmaceutical formulations.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from FTIR and NMR spectroscopy for this compound. These values are derived from established spectroscopic principles and data from closely related compounds.

2.1. Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of this compound is dominated by the vibrational modes of its long alkyl chain and the phosphate headgroup.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl Chain (C-H) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Strong |

| Alkyl Chain (CH₂) | Scissoring | ~1470 | Medium |

| Alkyl Chain (CH₃) | Asymmetric Bending | ~1460 | Medium |

| Alkyl Chain (CH₃) | Symmetric Bending (Umbrella) | ~1380 | Medium-Weak |

| Phosphate (P=O) | Stretching (in phosphate salts) | 1050 - 1150 | Strong, Broad |

| Phosphate (P-O) | Stretching | 950 - 1050 | Strong |

| C-O (in P-O-C) | Stretching | 990 - 1050 | Strong |

| O-P-O | Bending | 400 - 640 | Medium-Weak |

2.2. Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei within the molecule.

¹H NMR (Proton NMR)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Terminal CH₃ | ~0.88 | Triplet | ~7 |

| Bulk (CH₂)n | ~1.25 | Broad Multiplet | - |

| β-CH₂ (to phosphate) | ~1.60 | Quintet | ~7 |

| α-CH₂ (to phosphate) | ~3.8 - 4.0 | Quartet | ~7 |

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Terminal CH₃ | ~14 |

| Bulk (CH₂)n | 22 - 32 |

| β-CH₂ (to phosphate) | ~30 |

| α-CH₂ (to phosphate) | 65 - 70 |

³¹P NMR (Phosphorus-31 NMR)

| Phosphorus Environment | Expected Chemical Shift (δ, ppm) |

| Dialkyl Phosphate Salt | 0 - 5 |

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and NMR spectra of this compound.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

-

Sample Preparation : A small amount of the dry, powdered this compound is placed directly onto the ATR crystal. Ensure uniform pressure is applied to achieve good contact between the sample and the crystal.

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

The spectrum should be recorded in absorbance mode.

-

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Baseline correction and smoothing may be applied if necessary.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required. Probes should be capable of detecting ¹H, ¹³C, and ³¹P nuclei.

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are appropriate choices due to the polar nature of the headgroup.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to obtain good signal-to-noise.

-

The chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm, although for D₂O, a residual solvent peak or an external standard may be used).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent peak.

-

-

³¹P NMR Acquisition :

-

Acquire a proton-decoupled ³¹P spectrum.

-

Use an external standard of 85% phosphoric acid (H₃PO₄) set to 0 ppm for chemical shift referencing.

-

³¹P NMR is typically a sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of FTIR and multinuclear NMR spectroscopy provides a comprehensive toolkit for the structural elucidation and quality control of this compound. While this guide presents predicted data, the outlined experimental protocols offer a clear path for obtaining empirical spectra. Such characterization is fundamental for ensuring the consistency and performance of this key excipient in the development of advanced pharmaceutical products. Researchers are encouraged to use the data and methods presented here as a baseline for their analytical work.

An In-depth Technical Guide to the Surface Tension and Interfacial Properties of Dipotassium Hexadecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the surface and interfacial properties of dipotassium hexadecyl phosphate. Due to the limited availability of specific quantitative data for this exact compound in publicly accessible literature, this guide leverages data from closely related alkyl phosphate surfactants to illustrate key concepts and experimental methodologies. This approach provides a robust framework for understanding and predicting the behavior of this compound in various applications, including drug formulation and delivery.

Introduction to Alkyl Phosphate Surfactants

This compound belongs to the class of anionic surfactants known as alkyl phosphates. These molecules consist of a long hydrophobic alkyl chain (hexadecyl, C16) and a hydrophilic phosphate headgroup. The presence of two potassium counter-ions indicates that it is a disalt of the phosphoric acid ester. The amphiphilic nature of these molecules drives them to interfaces, such as the air-water interface, where they orient themselves to minimize the unfavorable interaction between the hydrophobic tail and the aqueous environment. This orientation leads to a reduction in the surface tension of the solution.

Alkyl phosphates, including mono- and di-salts, are valued for their emulsifying, stabilizing, and wetting properties. The specific properties, such as the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC), are influenced by factors including the length of the alkyl chain, the nature of the counter-ion, temperature, and the presence of electrolytes.

Quantitative Interfacial Properties

| Surfactant | Temperature (°C) | CMC (mol/L) | γCMC (mN/m) | Reference Compound |

| Dipotassium Dodecyl Phosphate | 10 | Not Specified | Not Specified | Yes |

| Dipotassium Dodecyl Phosphate | 25 | Not Specified | Not Specified | Yes |

| Dipotassium Dodecyl Phosphate | 35 | Not Specified | Not Specified | Yes |

| n-Hexadecyl Dihydrogen Phosphate | ~25.8 (Triple Point) | Not Applicable | ~0 (Plateau) | No |

Note: The data for dipotassium dodecyl phosphate is inferred from a study on its adsorption at the air-water interface; specific CMC and γCMC values were not available in the abstract[1][2]. The data for n-hexadecyl dihydrogen phosphate pertains to its surface phase behavior[3].

Experimental Protocols

The characterization of the surface and interfacial properties of surfactants like this compound involves several key experimental techniques.

Measurement of Surface Tension

Objective: To determine the relationship between the concentration of the surfactant and the surface tension of the solution.

Methodology: Wilhelmy Plate Method

-

Preparation of Solutions: A series of aqueous solutions of this compound are prepared at various concentrations.

-

Instrumentation: A tensiometer equipped with a Wilhelmy plate (a thin plate, typically made of platinum) is used.

-

Procedure:

-

The Wilhelmy plate is cleaned thoroughly, typically by flaming, to ensure complete wetting.

-

The plate is suspended from a microbalance and partially immersed in the surfactant solution.

-

The force exerted on the plate due to surface tension is measured.

-

The surface tension (γ) is calculated using the equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, completely wetted plate).

-

-

Data Analysis: Surface tension is plotted as a function of the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant is the critical micelle concentration (CMC), and the value of the surface tension at this point is the γCMC.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which micelle formation begins.

Methodology: Conductivity Measurement

-

Principle: The equivalent conductivity of a surfactant solution changes with concentration. Below the CMC, the surfactant exists primarily as monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot.

-

Procedure:

-

A conductivity meter is used to measure the electrical conductivity of the prepared surfactant solutions of varying concentrations.

-

The conductivity is plotted against the surfactant concentration.

-

-

Data Analysis: The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Thermodynamics of Micellization

Objective: To determine the thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) of micelle formation.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes associated with molecular interactions. In the context of micellization, it measures the heat of demicellization upon dilution of a concentrated surfactant solution.

-

Procedure:

-

A concentrated solution of this compound (above its CMC) is placed in the sample cell of the calorimeter.

-

The reference cell is filled with water.

-

Small aliquots of water are injected into the sample cell, causing the dilution of the surfactant and the breakdown of micelles.

-

The heat absorbed or released during this process is measured.

-

-

Data Analysis: The data is analyzed to determine the enthalpy of micellization (ΔH°mic). The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC value using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualizations

Signaling Pathways and Logical Relationships

The process of micellization and its thermodynamic drivers can be visualized as a logical workflow.

Caption: Thermodynamic forces driving micelle formation.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interfacial properties of a surfactant.

Caption: Workflow for surfactant characterization.

Conclusion

This technical guide has outlined the key interfacial properties of this compound and the experimental methodologies used for their determination. While specific quantitative data for this compound remains to be fully reported in the literature, the behavior of analogous alkyl phosphate surfactants provides a strong basis for understanding its properties. For professionals in drug development and research, a thorough characterization of these properties is essential for optimizing formulation stability, solubility, and bioavailability. The experimental protocols and workflows detailed herein provide a roadmap for such investigations.

References

The Elusive Solubility Profile of Dipotassium Hexadecyl Phosphate: A Technical Guide for Researchers

For Immediate Release

[CITY, State] – [Date] – Researchers, scientists, and professionals in drug development often encounter challenges in characterizing novel compounds. One such molecule, dipotassium hexadecyl phosphate, presents a significant data gap in the scientific literature regarding its solubility in various media. This technical guide synthesizes the available information on this amphiphilic compound, outlines experimental approaches for its characterization, and discusses its potential applications, particularly in drug delivery systems.

Introduction to this compound

This compound (C₁₆H₃₃K₂O₄P) is the dipotassium salt of hexadecyl phosphoric acid. Its structure comprises a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a highly polar, hydrophilic dipotassium phosphate head group. This amphiphilic nature suggests it behaves as a surfactant, with the potential to form micelles in aqueous solutions and facilitate the solubilization of poorly soluble substances.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃K₂O₄P | --INVALID-LINK-- |

| Molecular Weight | 398.60 g/mol | --INVALID-LINK-- |

| Appearance | White to beige powder (for the related monopotassium salt) | --INVALID-LINK-- |

| Synonyms | Dipotassium cetyl phosphate, 1-Hexadecanol, dihydrogen phosphate, dipotassium salt | --INVALID-LINK-- |

Solubility Profile: A Data Gap

A comprehensive review of scientific databases, patents, and technical literature reveals a significant lack of specific quantitative data on the solubility of this compound in both organic and aqueous media. While the presence of the potassium salt form is known to enhance water solubility compared to its free acid counterpart, hexadecyl dihydrogen phosphate, precise numerical values for its solubility at different temperatures, pH values, or in various solvents are not publicly available.

Based on the general principles of surfactant chemistry and information on related long-chain alkyl phosphates, the following qualitative solubility behavior can be inferred:

-

Aqueous Media: this compound is expected to be partially soluble in water, with its solubility likely increasing with temperature up to its Krafft point. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration (CMC), leading to a sharp increase in apparent solubility due to micelle formation. The pH of the aqueous medium is also expected to significantly influence solubility, with higher pH values generally favoring the deprotonated and more soluble phosphate head group.

-

Organic Media: The solubility in organic solvents will be dictated by the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Partial solubility is expected due to the polar phosphate head group.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Some degree of solubility may be observed.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the hydrophilic nature of the dipotassium phosphate group, although the long alkyl chain will contribute to some lipophilicity.

-

Experimental Protocols for Solubility Determination

Given the absence of specific data, researchers will need to determine the solubility of this compound empirically. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility and Krafft Point

This experiment aims to determine the solubility of this compound in water as a function of temperature and to identify its Krafft point.

Methodology:

-

Preparation of Saturated Solutions: A series of sealed vials, each containing a known volume of deionized water, are prepared. An excess amount of this compound is added to each vial to ensure a saturated solution with undissolved solid present.

-

Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated for an extended period (e.g., 24-48 hours) to reach equilibrium at various temperatures (e.g., in 5°C increments from 25°C to 80°C).

-

Sample Collection and Analysis:

-

After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (to prevent the transfer of undissolved particles).

-

The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique. Given the phosphate moiety, inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify phosphorus is a robust method. Alternatively, a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be developed.

-

-

Plotting the Data: The solubility (in g/L or mol/L) is plotted against temperature. The Krafft point is identified as the temperature at which a sharp increase in solubility is observed.

Caption: Workflow for determining aqueous solubility and the Krafft point.

Determination of Solubility in Organic Solvents

This protocol outlines the determination of solubility in various organic solvents at a fixed temperature (e.g., 25°C).

Methodology:

-

Preparation of Saturated Solutions: Similar to the aqueous solubility determination, an excess of this compound is added to a known volume of the selected organic solvent (e.g., methanol, ethanol, toluene, hexane) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature until equilibrium is reached.

-

Sample Analysis: The concentration of the dissolved compound in the filtered supernatant is determined. The choice of analytical method will depend on the solvent. HPLC is generally a versatile technique for this purpose.

-

Data Presentation: The results should be compiled into a table for easy comparison of solubility across different solvents.

Potential Applications in Drug Development

The amphiphilic nature of this compound makes it a candidate for various applications in drug formulation and delivery, particularly for poorly water-soluble drugs.

-

Solubilizing Agent: By forming micelles, it can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility and potentially enhancing their bioavailability.

-

Emulsifier: Its surfactant properties can be utilized to stabilize oil-in-water emulsions, which are common formulations for various drug products.

-

Component of Liposomes and Nanoparticles: Long-chain alkyl phosphates are known to be components of lipid-based drug delivery systems. This compound could potentially be incorporated into the lipid bilayer of liposomes or used as a stabilizer in the formulation of nanoparticles.

Role in Signaling Pathways: A Broader Perspective

While no specific signaling pathways involving this compound have been identified, the broader class of alkyl phosphates plays a crucial role in cellular signaling. Phosphorylation and dephosphorylation of proteins and lipids are fundamental mechanisms for regulating cellular processes. Long-chain fatty acids and their derivatives can also modulate the activity of various enzymes and receptors. It is conceivable that, as a structural analog of naturally occurring phospholipids, this compound could interact with cell membranes and membrane-associated proteins, although this remains a subject for future investigation.

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a compound of interest for pharmaceutical sciences due to its surfactant properties. However, a critical gap exists in the literature regarding its quantitative solubility data. This guide provides a framework for researchers to systematically determine its solubility profile and explore its potential in drug formulation. The detailed experimental protocols offered herein should facilitate the generation of the much-needed data to fully characterize this promising excipient.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety and handling of this compound should be conducted in accordance with established laboratory safety protocols and available safety data sheets.

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes using Dipotassium Hexadecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are used as a vehicle for administration of nutrients and pharmaceutical drugs. Dipotassium hexadecyl phosphate, also known as dicetyl phosphate, is a synthetic, negatively charged, single-chain phospholipid that can be incorporated into lipid bilayers to impart a negative surface charge. This anionic charge can enhance the stability of the liposomal formulation through electrostatic repulsion, preventing aggregation. Furthermore, the negative charge can play a significant role in the interaction of liposomes with biological membranes and can be utilized for targeted drug delivery strategies.

These application notes provide a detailed protocol for the preparation of unilamellar liposomes containing this compound using the well-established thin-film hydration method followed by extrusion. This method is known for its simplicity and reproducibility.

Materials and Equipment

Materials

-

This compound (or Dicetyl Phosphate)

-

Additional lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Cholesterol) if preparing mixed liposomes

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Deionized water

-

Nitrogen gas

Equipment

-

Rotary evaporator

-

Water bath

-

Round-bottom flask (50 mL or 100 mL)

-

Glass vials

-

Syringes (gas-tight)

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Vortex mixer

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Spectrophotometer for encapsulation efficiency determination

Experimental Protocols

Protocol 1: Thin-Film Hydration for Liposome Preparation

This protocol describes the preparation of liposomes composed of this compound. The same general procedure can be used for mixed lipid formulations by co-dissolving the lipids in the organic solvent.

1. Lipid Film Formation: a. Weigh the desired amount of this compound and any other lipids and dissolve them in chloroform or a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 35-45°C). d. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask as the organic solvent evaporates under reduced pressure. e. After the bulk of the solvent has evaporated, continue to apply a vacuum for at least 2 hours to remove any residual solvent. For complete removal, the flask can be left under high vacuum overnight.

2. Hydration of the Lipid Film: a. Add the desired volume of the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume should be chosen to achieve the desired final lipid concentration. b. The temperature of the hydration buffer should be above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid with the highest Tc. For long-chain saturated lipids, this is often in the range of 50-60°C. c. Agitate the flask to hydrate the lipid film. This can be done by gentle hand-shaking or using a vortex mixer. This process results in the formation of multilamellar vesicles (MLVs). d. Allow the lipid suspension to hydrate for at least 1 hour at a temperature above the Tc, with intermittent agitation.

3. Vesicle Sizing by Extrusion: a. To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Heat the extruder to a temperature above the Tc of the lipids. d. Load the MLV suspension into one of the syringes of the extruder. e. Pass the lipid suspension through the polycarbonate membrane back and forth for an odd number of cycles (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs). f. The resulting liposome suspension should appear translucent.

4. Characterization: a. Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge of the liposomes using DLS with an appropriate electrode. Liposomes containing this compound are expected to have a negative zeta potential. c. Encapsulation Efficiency (for drug-loaded liposomes): If a drug is encapsulated, the encapsulation efficiency can be determined by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction and the free drug fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Data Presentation

The following tables present hypothetical quantitative data for liposomes prepared using this compound (DPHP) in combination with a neutral lipid, DPPC, and cholesterol. These values are illustrative and will vary depending on the precise experimental conditions.

Table 1: Physicochemical Properties of Prepared Liposomes

| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| DPPC:Cholesterol (1:1) | 110 ± 5 | 0.15 ± 0.03 | -5 ± 2 |

| DPPC:Chol:DPHP (1:1:0.1) | 115 ± 7 | 0.18 ± 0.04 | -25 ± 4 |

| DPPC:Chol:DPHP (1:1:0.2) | 120 ± 6 | 0.20 ± 0.05 | -40 ± 5 |

Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug (e.g., Doxorubicin)

| Formulation (Molar Ratio) | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |

| DPPC:Cholesterol (1:1) | 1:10 | 5 ± 1 |

| DPPC:Chol:DPHP (1:1:0.1) | 1:10 | 8 ± 2 |

| DPPC:Chol:DPHP (1:1:0.2) | 1:10 | 12 ± 3 |

Visualizations

Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing liposomes via thin-film hydration and extrusion.

Logical Relationship of Components in Anionic Liposomes

Application Notes and Protocols for Dipotassium Hexadecyl Phosphate in Oil-in-Water Emulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexadecyl phosphate, also known as potassium cetyl phosphate, is a highly effective anionic oil-in-water (O/W) emulsifier valued for its ability to create stable and elegant emulsions, particularly in complex formulations.[1][2] Its molecular structure, analogous to natural phospholipids found in the skin, imparts excellent skin compatibility and mildness.[2][3] This document provides detailed application notes and protocols for the use of this compound in the formulation of oil-in-water emulsions, targeting applications in cosmetics, sun care, and topical drug delivery systems.

This compound is particularly advantageous for stabilizing challenging formulations that contain high concentrations of oils, pigments, or UV filters.[1][2] It is known to form lamellar liquid crystalline structures and unique micro-domains that contribute to the exceptional stability of the resulting emulsions.[1][4] These structures create a network within the aqueous phase that effectively envelops the oil droplets, preventing coalescence.[1][4]

Physicochemical Properties

| Property | Value | Reference |

| INCI Name | Potassium Cetyl Phosphate | [2] |

| Appearance | White to beige powder | [5] |

| Type | Anionic O/W emulsifier | [2][3] |

| Solubility | Water-soluble | [3] |

| Recommended pH range | 5-9 | [2] |

| Typical Use Concentration | 1-3% (as primary emulsifier), 0.5-1% (as co-emulsifier) | [2] |

Key Performance Characteristics

This compound offers several advantages in the formulation of O/W emulsions:

-

Exceptional Emulsion Stability: Forms robust emulsions capable of stabilizing high oil loads and other challenging ingredients.[1][4]

-

Versatility: Compatible with a wide range of oils, both polar and non-polar.[3]

-

Enhanced Sensory Profile: Creates emulsions with a pleasant skin feel and texture.[3]

-

SPF Boosting: In sunscreen formulations, it can enhance the effectiveness of UV filters.[3]

-

Good Skin Compatibility: Due to its similarity to natural skin lipids, it is considered a mild and non-irritating emulsifier.[2][3]

Comparative Stabilization Performance

The following tables summarize the superior stabilization capabilities of potassium cetyl phosphate (PCP) in comparison to other common emulsifiers.

Table 1: Oil Stabilization Capacity

This experiment tested the maximum percentage of oil that could be stabilized by 1% of the emulsifier.

| Emulsifier | Maximum Oil Load Stabilized (%) |

| Potassium Cetyl Phosphate (PCP) | 75 |

| PEG-100 Stearate | 60 |

| Glyceryl Stearate Citrate | 55 |

| Cetearyl Glucoside | 50 |

| Dicetyl Phosphate & Ceteth-10 Phosphate | 50 |

Data adapted from a study by DSM.[1]

Table 2: Titanium Dioxide (Pigment) Stabilization

This experiment measured the maximum percentage of Titanium Dioxide that could be stably formulated with 1% of the emulsifier.

| Emulsifier | Maximum Titanium Dioxide Stabilized (%) |

| Potassium Cetyl Phosphate (PCP) | 7 |

| PEG-100 Stearate | 3 |

| Glyceryl Stearate Citrate | 2 |

| Cetearyl Glucoside | 2 |

| Dicetyl Phosphate & Ceteth-10 Phosphate | 3 |

Data adapted from a study by DSM.[1]

Table 3: Phenyl Benzimidazole Sulfonic Acid (Water-Soluble UV Filter) Stabilization

This experiment determined the maximum percentage of the UV filter that could be stabilized by 1% of the emulsifier.

| Emulsifier | Maximum Phenyl Benzimidazole Sulfonic Acid Stabilized (%) |

| Potassium Cetyl Phosphate (PCP) | 5 |

| PEG-100 Stearate | 3 |

| Glyceryl Stearate Citrate | 1 |

| Cetearyl Glucoside | 1 |

| Dicetyl Phosphate & Ceteth-10 Phosphate | 2 |

Data adapted from a study by DSM.[1]

Experimental Protocols

Protocol 1: Preparation of a Basic Oil-in-Water Emulsion

This protocol outlines the fundamental steps for creating a stable O/W emulsion using this compound.

Materials:

-

This compound

-

Oil Phase (e.g., Caprylic/Capric Triglyceride, Mineral Oil)

-

Aqueous Phase (Deionized Water)

-

Co-emulsifier (e.g., Cetearyl Alcohol) - Recommended for enhanced stability[2]

-

Preservative

-

Heat-resistant beakers

-

Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

-

Water bath or heating mantle

-

Stirrer

Procedure:

-

Phase Preparation:

-

Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 75-85°C.

-

Oil Phase: In a separate beaker, combine the oil, this compound, and any oil-soluble components, including the co-emulsifier. Heat to 75-85°C while stirring until all components are melted and uniform.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a standard stirrer.

-

Once the two phases are combined, begin homogenization. The duration and intensity will depend on the specific equipment and desired particle size. A common starting point is 5-10 minutes of high-shear homogenization.

-

-

Cooling and Final Additions:

-

Allow the emulsion to cool while gently stirring.

-

When the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives or active ingredients.

-

Continue stirring until the emulsion reaches room temperature.

-

Adjust the pH if necessary.

-

Protocol 2: Characterization of the Emulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Instrumentation: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS analysis.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Perform the measurement to obtain the average particle size (Z-average) and the PDI. A lower PDI indicates a more uniform particle size distribution.

-

2. Zeta Potential Measurement:

-

Instrumentation: Laser Doppler Velocimetry (integrated into many DLS instruments)

-

Procedure:

-

Prepare a diluted sample as described for particle size analysis.

-

Inject the sample into the specific cell for zeta potential measurement.

-

The instrument will apply an electric field and measure the particle velocity to determine the zeta potential. A higher absolute zeta potential (typically > ±30 mV) is indicative of better long-term stability due to electrostatic repulsion between droplets.[6][7]

-

3. Stability Testing:

-

Centrifugation Test:

-

Place a sample of the emulsion in a centrifuge tube.

-

Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

-

Visually inspect for any signs of phase separation, creaming, or coalescence.

-

-

Freeze-Thaw Cycling:

-

Store the emulsion at a low temperature (e.g., -10°C) for 24 hours.

-

Allow it to thaw at room temperature for 24 hours.

-

Repeat this cycle several times (e.g., 3-5 cycles).

-

After the final cycle, visually and microscopically examine the emulsion for any changes in appearance, consistency, or droplet size. Products formulated with potassium cetyl phosphate are known to exhibit good freeze-thaw stability.[3]

-

-

Accelerated Stability at Elevated Temperatures:

-

Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a predetermined period (e.g., 1-3 months).

-

Periodically evaluate the samples for changes in pH, viscosity, appearance, and particle size.

-

Visualizations

Caption: Mechanism of emulsion stabilization by this compound.

Caption: General workflow for O/W emulsion preparation and characterization.

References

Application Notes and Protocols for Dipotassium Hexadecyl Phosphate as a Stabilizer in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexadecyl phosphate is an anionic surfactant belonging to the class of long-chain alkyl phosphate esters. Its amphiphilic nature, characterized by a long hydrophobic hexadecyl (C16) chain and a hydrophilic phosphate headgroup, makes it a potential candidate as a stabilizer in the synthesis of nanoparticles. While direct and extensive literature on the specific use of this compound for nanoparticle stabilization is limited, its structural analogues and the general class of alkyl phosphate surfactants have been employed in various nanoparticle formulations. This document provides a detailed overview of the probable mechanisms, potential applications, and generalized protocols for using long-chain alkyl phosphate surfactants like this compound as stabilizers in nanoparticle synthesis, particularly for drug delivery applications.

The primary role of a stabilizer in nanoparticle synthesis is to control particle growth and prevent aggregation, thereby ensuring the formation of a stable colloidal dispersion. Anionic surfactants, such as this compound, achieve this through electrostatic and steric stabilization mechanisms. The phosphate headgroup imparts a negative surface charge to the nanoparticles, leading to electrostatic repulsion between particles. The long hexadecyl chain can provide a steric barrier, further preventing particle agglomeration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution and its potential interactions during nanoparticle synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃K₂O₄P | [1] |

| Molecular Weight | 398.60 g/mol | [1] |

| Appearance | White to beige powder | [2] |

| Solubility | Partially soluble in water; disperses in hot water | [2] |

| HLB (pH 6-9) | 14 | [2] |

Mechanism of Stabilization

The stabilization of nanoparticles by this compound is predicated on the principles of electrostatic and steric repulsion. The proposed mechanism is illustrated in the following workflow.

Caption: Proposed mechanism of nanoparticle stabilization by this compound.

Applications in Nanoparticle Synthesis for Drug Delivery

Long-chain alkyl phosphate surfactants are valuable in the formulation of various nanoparticle-based drug delivery systems. Their ability to form stable dispersions and their biocompatibility make them suitable for encapsulating therapeutic agents.

Potential Applications:

-

Polymeric Nanoparticles: As an emulsifier in the emulsion polymerization or nanoprecipitation techniques for preparing biodegradable polymeric nanoparticles (e.g., PLGA, PCL) for controlled drug release.

-

Lipid-Based Nanoparticles: In the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where it can act as a co-surfactant to improve stability and drug loading.

-

Drug Nanosuspensions: To stabilize nanosuspensions of poorly water-soluble drugs, enhancing their dissolution rate and bioavailability.

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles using a long-chain alkyl phosphate surfactant like this compound as a stabilizer. These protocols should be considered as a starting point and will require optimization based on the specific nanoparticle system and drug being encapsulated.

Protocol 1: Emulsion-Solvent Evaporation for Polymeric Nanoparticles

This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix.

Caption: Workflow for polymeric nanoparticle synthesis via emulsion-solvent evaporation.

Materials:

-

Biodegradable polymer (e.g., PLGA, PCL)

-

Hydrophobic drug

-

This compound

-

Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of the polymer and the hydrophobic drug in the organic solvent.

-

Aqueous Phase Preparation: Dissolve this compound in deionized water to a desired concentration (e.g., 0.1-1.0% w/v).

-

Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed or sonicating to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.

-

Lyophilization: For long-term storage, the purified nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant (e.g., trehalose).

Quantitative Parameters for Optimization:

| Parameter | Typical Range |

| Polymer Concentration | 1 - 10 mg/mL in organic phase |

| Drug Loading | 1 - 20% (w/w of polymer) |

| Surfactant Concentration | 0.1 - 2.0% (w/v) in aqueous phase |

| Organic to Aqueous Phase Ratio | 1:5 to 1:20 (v/v) |

| Homogenization Speed/Sonication Power | Variable, requires optimization |

Protocol 2: Nanoprecipitation for Polymeric Nanoparticles

This method is also suitable for hydrophobic drugs and is often simpler than the emulsion method.

Caption: Workflow for polymeric nanoparticle synthesis via nanoprecipitation.

Materials:

-

Biodegradable polymer (e.g., PLA, PLGA)

-

Hydrophobic drug

-

This compound

-

Water-miscible organic solvent (e.g., acetone, acetonitrile)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve the polymer and drug in the water-miscible organic solvent.

-

Aqueous Phase Preparation: Dissolve this compound in deionized water.

-

Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. Nanoparticles form instantaneously due to the rapid diffusion of the solvent.

-

Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

-

Purification: Purify the nanoparticles by centrifugation and washing as described in Protocol 1.

Quantitative Parameters for Optimization:

| Parameter | Typical Range |

| Polymer Concentration | 5 - 20 mg/mL in organic phase |

| Drug Loading | 1 - 15% (w/w of polymer) |

| Surfactant Concentration | 0.05 - 1.0% (w/v) in aqueous phase |

| Injection Rate of Organic Phase | 0.1 - 1.0 mL/min |

| Stirring Speed | 400 - 800 rpm |

Characterization of Nanoparticles

The resulting nanoparticles should be thoroughly characterized to ensure they meet the desired specifications.

| Characterization Technique | Parameter Measured |

| Dynamic Light Scattering (DLS) | Particle size, polydispersity index (PDI) |

| Zeta Potential Measurement | Surface charge, stability |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size distribution |

| UV-Vis Spectroscopy / HPLC | Drug loading and encapsulation efficiency |

| X-ray Diffraction (XRD) | Crystalline nature of the drug and polymer |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical interactions between components |

Conclusion

This compound, as a long-chain alkyl phosphate surfactant, holds promise as a stabilizer for the synthesis of various types of nanoparticles for drug delivery. Its amphiphilic structure allows for effective stabilization through electrostatic and steric mechanisms. The provided generalized protocols for emulsion-solvent evaporation and nanoprecipitation offer a solid foundation for researchers to begin exploring its utility. It is crucial to emphasize that extensive optimization of the formulation and process parameters will be necessary to achieve nanoparticles with the desired characteristics for any specific application. Further research is warranted to fully elucidate the specific advantages and limitations of this compound in the field of nanomedicine.

References

Method for Incorporating Hydrophobic Drugs into Dipotassium Hexadecyl Phosphate Micelles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexadecyl phosphate is an anionic surfactant with the potential for forming micelles in aqueous solutions, which can serve as nanocarriers for poorly water-soluble (hydrophobic) drugs. The self-assembly of these surfactant molecules above their critical micelle concentration (CMC) creates a hydrophobic core capable of encapsulating lipophilic drug molecules, thereby enhancing their solubility, stability, and bioavailability. This document provides detailed application notes and generalized experimental protocols for the incorporation of hydrophobic drugs into this compound micelles, their subsequent characterization, and evaluation.

Disclaimer: Specific experimental data and established protocols for the use of this compound in drug delivery are not widely available in published literature. The following protocols are based on established methods for similar anionic surfactants and will likely require optimization for specific drug candidates and applications.

Principle of Micellar Solubilization

Surfactant molecules, such as this compound, are amphiphilic, possessing a hydrophilic head group (phosphate) and a long hydrophobic tail (hexadecyl chain). In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into spherical structures called micelles. The hydrophobic tails orient towards the center, forming a nonpolar core, while the hydrophilic heads form a shell that interfaces with the aqueous environment. Hydrophobic drug molecules can be partitioned into this hydrophobic core, effectively being solubilized in the aqueous medium.

Experimental Protocols

Preparation of Drug-Loaded this compound Micelles

Two common methods for incorporating hydrophobic drugs into surfactant micelles are the thin-film hydration method and the co-solvent evaporation method.

a) Thin-Film Hydration Method

This method is suitable for drugs that are soluble in volatile organic solvents.

-

Materials:

-

This compound

-

Hydrophobic drug

-

Volatile organic solvent (e.g., chloroform, methanol, ethanol)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Syringe filters (0.22 µm or 0.45 µm)

-

-

Protocol:

-

Accurately weigh the desired amounts of this compound and the hydrophobic drug. The molar ratio of surfactant to drug will need to be optimized, but a starting point could be in the range of 10:1 to 50:1.

-

Dissolve both the surfactant and the drug in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent but below the degradation temperature of the drug and surfactant. This will form a thin, uniform film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

-

Hydrate the thin film by adding a pre-heated aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the buffer will determine the final concentration of the drug.

-

Agitate the flask gently in a water bath set to a temperature above the phase transition temperature of the surfactant (if known) for 30-60 minutes to allow for the formation of micelles and encapsulation of the drug. Sonication can be used sparingly to aid dispersion.

-

To remove any un-encapsulated drug aggregates, filter the resulting micellar solution through a 0.22 µm or 0.45 µm syringe filter.

-

Store the drug-loaded micelle solution at 4°C for short-term storage or lyophilize for long-term stability.

-

b) Co-Solvent Evaporation Method

This method is useful when the drug and surfactant share a common soluble solvent that is miscible with water.

-

Materials:

-

This compound

-

Hydrophobic drug

-

Water-miscible organic solvent (e.g., ethanol, acetone, DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Stir plate and stir bar

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

-

Protocol:

-

Dissolve both the this compound and the hydrophobic drug in a small volume of a water-miscible organic solvent.

-

In a separate container, have the desired volume of aqueous buffer stirring gently.

-

Slowly add the organic solution drop-wise into the stirring aqueous buffer. The sudden change in solvent polarity will induce the self-assembly of the surfactant into micelles, entrapping the hydrophobic drug.

-

Continue stirring for 1-2 hours to allow for the equilibration of the system.

-

To remove the organic solvent and any un-encapsulated drug, dialyze the solution against the aqueous buffer for 24-48 hours with frequent buffer changes.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter.

-

Store the drug-loaded micelle solution at 4°C or lyophilize.

-

Characterization of Drug-Loaded Micelles

a) Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS)

-

Protocol:

-

Dilute the drug-loaded micelle solution with the same aqueous buffer used for preparation to an appropriate concentration for DLS analysis.

-

Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument.

-

Perform measurements in triplicate and report the average values with standard deviation.

-

b) Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

-

Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Prepare a calibration curve of the free drug in a suitable solvent.

-

To determine the total amount of drug, disrupt a known volume of the micellar solution by adding a solvent that dissolves both the surfactant and the drug (e.g., methanol, acetonitrile).

-

Measure the absorbance (UV-Vis) or peak area (HPLC) and calculate the total drug concentration (C_total) using the calibration curve.

-

To determine the amount of encapsulated drug, separate the free drug from the micelles. This can be done by ultracentrifugation or by using centrifugal filter units with a molecular weight cut-off that retains the micelles.

-

Measure the concentration of the drug in the filtrate, which represents the free drug concentration (C_free).

-

The encapsulated drug concentration (C_encapsulated) is C_total - C_free.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Mass of encapsulated drug / Total mass of micelles) x 100

-

EE (%) = (Mass of encapsulated drug / Initial mass of drug used) x 100

-

-

In Vitro Drug Release Study

-

Method: Dialysis Method

-

Protocol:

-

Place a known volume and concentration of the drug-loaded micelle solution into a dialysis bag with an appropriate molecular weight cut-off that allows the free drug to pass through but retains the micelles.

-

Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) at 37°C with constant gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

-

Plot the cumulative percentage of drug released as a function of time.

-

Quantitative Data Summary (Example)